

# Chartreusin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chartreusin

Cat. No.: B1668571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and stereochemistry of **Chartreusin**, a potent antitumor agent.[1][2] **Chartreusin** is an aromatic polyketide glycoside produced by the bacterium *Streptomyces chartreusis*. [2][3] Its unique molecular architecture, featuring a complex aglycone core and a disaccharide moiety, has garnered significant interest in the scientific community.[3][4] This guide will detail its structural features, stereochemical configuration, relevant physicochemical and biological data, and the experimental protocols used for its characterization.

## Chemical Structure

**Chartreusin** is a glycoside composed of a pentacyclic aglycone, Chartarin, and a disaccharide chain.[2][3] The Chartarin core is a distinctive bis-lactone scaffold, which is biosynthetically derived from an anthracycline-type polyketide through an oxidative rearrangement.[1][5] This core is linked to a disaccharide consisting of D-fucose and D-digitalose.[3][6]

Molecular Formula:  $C_{32}H_{32}O_{14}$ [7]

Systematic IUPAC Name: 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0<sup>2,7</sup>.0<sup>9,19</sup>.0<sup>16,20</sup>]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione[7]

## Stereochemistry

The complex structure of **Chartreusin** contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms, known as its absolute configuration.<sup>[8]</sup> This configuration is crucial for its biological activity, particularly its ability to interact with DNA.<sup>[9]</sup> The stereochemistry is defined using both the Cahn-Ingold-Prelog (R/S) notation for individual chiral centers and the D/L notation for the carbohydrate moieties.<sup>[8][10][11]</sup>

The absolute configuration of the stereocenters within the disaccharide chain, as indicated by the IUPAC name, is as follows:

- First Sugar Moiety (closer to the aglycone): (2S,3R,4S,5R,6R)
- Second Sugar Moiety: (2R,3R,4S,5S,6R)

This precise stereochemical arrangement is critical for the molecule's interaction with its biological targets.

## Physicochemical and Biological Data

Quantitative data for **Chartreusin** is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of **Chartreusin**

Property	Value	Source
Molecular Weight	640.6 g/mol	<sup>[7]</sup>
Molecular Formula	C <sub>32</sub> H <sub>32</sub> O <sub>14</sub>	<sup>[7]</sup>
Appearance	Yellow-green crystalline compound	<sup>[2]</sup>
CAS Number	6377-18-0	<sup>[2][7]</sup>

Table 2: In Vitro Cytotoxic Activities (IC<sub>50</sub>) of **Chartreusin**

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
HCT116	Human Colon Cancer	0.03 ± 0.00
BxPC3	Human Pancreatic Cancer	0.03 ± 0.00
T47D	Human Breast Cancer	0.02 ± 0.00
ES-2	Human Ovarian Cancer	0.03 ± 0.00

(Data sourced from a study on the collective total synthesis of Chartreusin derivatives. The CCK-8 method was used to determine the IC<sub>50</sub> values.)[\[4\]](#)

**Chartreusin** exerts its anticancer activity by binding directly to DNA, which can lead to single-strand breaks and interference with the cell cycle.[\[2\]](#)[\[3\]](#) Specifically, it can slow the progression of cells from the G1 to the S phase and completely block the transition from the G2 phase to mitosis.[\[2\]](#)

## Experimental Protocols for Structural Elucidation

The determination of **Chartreusin**'s complex structure and stereochemistry relies on advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

### 4.1 Protocol for Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration by analyzing how a crystal diffracts X-rays.[\[12\]](#)[\[13\]](#) While the crystal structure of **Chartreusin** itself is not readily available in the provided search results, the structure of a derivative, benzilidene **chartreusin**, has been determined, confirming the core's conformation.[\[9\]](#) The general protocol is as follows:

- Crystallization:
  - Dissolve the purified compound (e.g., **Chartreusin**) in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate).

- Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution to grow single crystals of sufficient quality.
- Crystal Mounting and Data Collection:
  - Select a suitable single crystal and mount it on a goniometer head.
  - Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
  - Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu K $\alpha$  or Mo K $\alpha$  radiation) and a detector.
  - Collect a complete set of diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
- Structure Solution and Refinement:
  - Process the raw diffraction data to obtain a list of reflection intensities.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
  - Build an initial molecular model into the electron density map.
  - Refine the model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The refinement is complete when the R-factor converges to a low value (typically < 0.10).[9]
- Absolute Stereochemistry Determination:
  - If the crystal is non-centrosymmetric and the data is of sufficient quality, calculate the Flack parameter to determine the absolute configuration of the chiral centers.

## 4.2 Protocol for NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[14] 2D NMR experiments were crucial in elucidating the structures of intermediates in **Chartreusin**'s biosynthesis.[3]

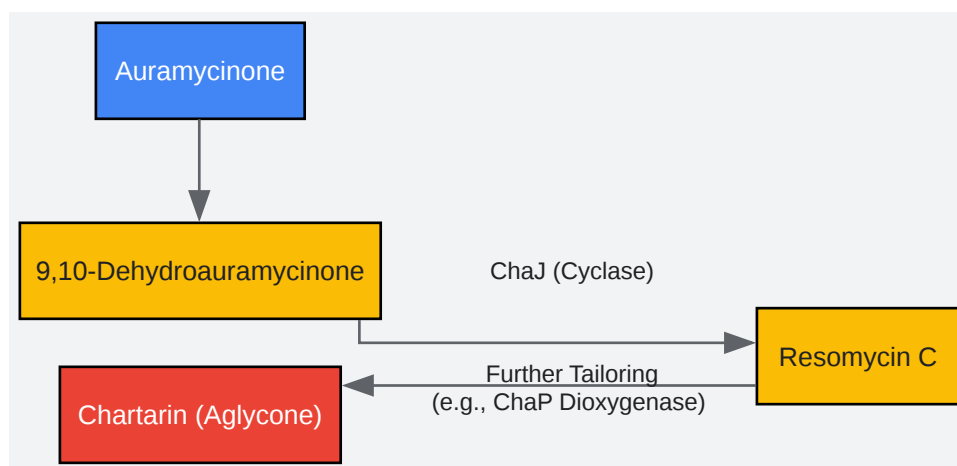
- Sample Preparation:
  - Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, MeOD).
  - Transfer the solution to a high-precision NMR tube.
- Data Acquisition:
  - Acquire a standard one-dimensional (1D) <sup>1</sup>H NMR spectrum to observe the proton signals and their multiplicities.
  - Acquire a 1D <sup>13</sup>C NMR spectrum to identify the number of unique carbon atoms.
  - Perform two-dimensional (2D) NMR experiments to establish correlations:
    - COSY (Correlation Spectroscopy): To identify proton-proton (<sup>1</sup>H-<sup>1</sup>H) spin-spin couplings, revealing adjacent protons.
    - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and directly attached carbons (<sup>1</sup>H-<sup>13</sup>C).
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments.
    - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information about the molecule's 3D structure and relative stereochemistry.
- Spectral Analysis:
  - Integrate and assign all peaks in the 1D and 2D spectra.

- Use the correlations from COSY, HSQC, and HMBC experiments to piece together the carbon skeleton and the placement of substituents.
- Analyze coupling constants in the  $^1\text{H}$  NMR spectrum and cross-peak intensities in the NOESY spectrum to deduce the relative stereochemistry of the chiral centers.

## Visualizations

### 5.1 Biosynthetic Pathway of **Chartreusin** Aglycone

The following diagram illustrates the proposed biosynthetic pathway for the Chartarin aglycone, starting from the key intermediate, Auramycinone. This process involves a series of enzymatic reactions, including dehydrations and an oxidative rearrangement, to form the unique pentacyclic bis-lactone structure.[3][6]

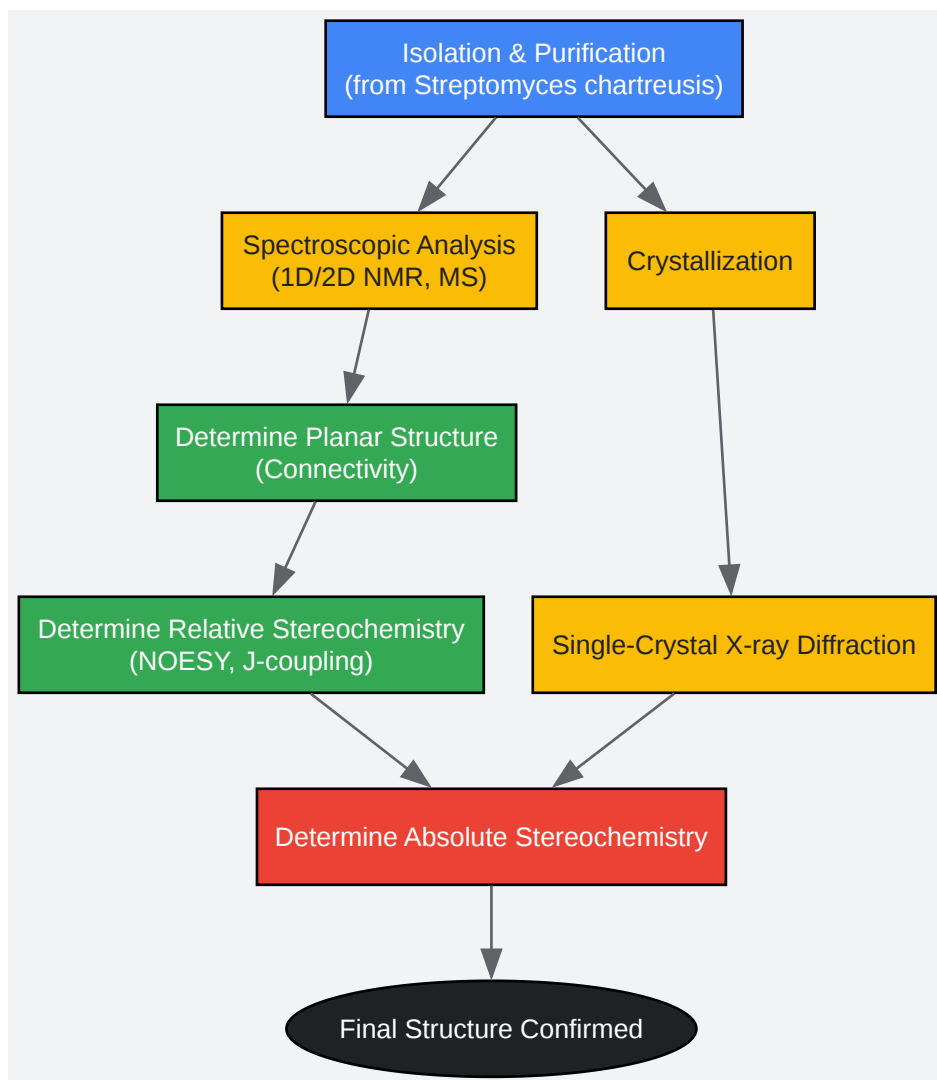


[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of the Chartarin aglycone.

### 5.2 Experimental Workflow for Structural Elucidation

This diagram outlines the logical workflow for the complete structural and stereochemical determination of a complex natural product like **Chartreusin**.



[Click to download full resolution via product page](#)

Caption: Workflow for chemical structure and stereochemistry determination.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. Chartreusin - Wikipedia [en.wikipedia.org]
- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chartreusin | C<sub>32</sub>H<sub>32</sub>O<sub>14</sub> | CID 5281394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Crystal structure of chartreusin derivative A132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jackwestin.com [jackwestin.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 600 MHz, H<sub>2</sub>O, experimental) (HMDB0002322) [hmdb.ca]
- To cite this document: BenchChem. [Chartreusin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668571#chartreusin-chemical-structure-and-stereochemistry]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)